O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate
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Overview
Description
“N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the iodophenyl intermediate: Starting with a phenyl compound, iodination can be achieved using iodine and an oxidizing agent such as nitric acid.
Introduction of the carbamothioyl group: This step may involve the reaction of the iodophenyl intermediate with a thiourea derivative under basic conditions.
Coupling with benzamide: The final step could involve coupling the intermediate with a benzamide derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible development as a pharmacological agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl and carbamothioyl groups could play a role in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(4-CHLOROPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(4-FLUOROPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
Highlighting Uniqueness
The presence of the iodine atom in “N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding interactions, and overall chemical behavior.
Properties
Molecular Formula |
C21H17IN2O2S |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-methyl-N-phenylcarbamothioate |
InChI |
InChI=1S/C21H17IN2O2S/c1-24(18-5-3-2-4-6-18)21(27)26-19-13-7-15(8-14-19)20(25)23-17-11-9-16(22)10-12-17/h2-14H,1H3,(H,23,25) |
InChI Key |
CMMUZZITHLZSJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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